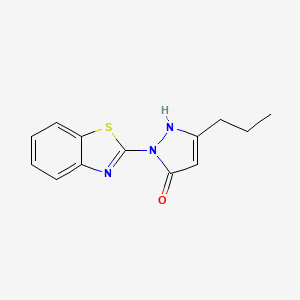
1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol" is part of a broader class of chemicals that include benzothiazol and pyrazole derivatives. These compounds are of interest due to their diverse chemical reactions and potential applications in various fields, excluding drug usage and dosage considerations.
Synthesis Analysis
The synthesis of related benzothiazol-2-yl-pyrazole derivatives often involves multi-step chemical processes, including condensation reactions and the use of specific catalysts to achieve desired structures. For example, one approach includes the synthesis of 1,5-diaryl-3-benzothiazol-2-yl-Δ2-pyrazolines through a complex reaction pathway that emphasizes the importance of solvent polarity and the presence of electron-rich substituents (Rurack et al., 2000).
Molecular Structure Analysis
Structural elucidation techniques, such as X-ray crystallography, play a crucial role in determining the precise molecular geometry of pyrazole derivatives. For instance, a study on a novel pyrazole derivative revealed its triclinic crystal system and detailed intermolecular interactions, highlighting the compound's structural complexity and stability (Naveen et al., 2018).
Chemical Reactions and Properties
Benzothiazol-2-yl-pyrazole compounds exhibit a variety of chemical reactions, including excited-state intramolecular proton transfer (ESIPT) processes. These reactions are significant for developing fluorescent sensors and studying photophysical properties (Hu et al., 2019) Additionally, the ability to undergo specific reactions with metal ions demonstrates the chemical versatility and potential application of these compounds in sensing technologies.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrazole Analogs : Benzothiazole and pyrazole structures, closely related to 1-(1,3-benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol, have been synthesized and characterized for their antimicrobial and antioxidant activities. These structures are synthesized by condensing 7-Chloro-6-Fluoro-2-amino-Benzothiazole with hydrazine hydrate and further treated with various compounds, demonstrating the potential for diverse applications (Raparla et al., 2013).
Antimicrobial Evaluation of Benzothiazole Derivatives : Novel 1,3-benzothiazolyl pyrazole derivatives have shown significant antimicrobial activity against various bacterial and fungal strains, highlighting their potential as therapeutic agents (Chauhan et al., 2015).
Fluorescent Chemosensor Applications : A study on pyrazoline-benzothiazole derivatives, similar in structure to this compound, showed their application as fluorescent chemosensors for detecting metal ions such as Cu2+, Fe3+, and Fe2+, demonstrating their utility in analytical chemistry (Asiri et al., 2019).
Potential Antipsychotic Agents : Compounds structurally related to this compound have been evaluated for their antipsychotic properties. These studies suggest the potential of such structures in the development of novel antipsychotic drugs (Wise et al., 1987).
Anticancer and Antimicrobial Applications
Prostate Cancer Drug Development : Derivatives of 1H-pyrazol-5-ol, structurally related to the compound , have been synthesized and evaluated as inhibitors for prostate cancer antigen-1 (PCA-1/ALKBH3), indicating their potential in anti-prostate cancer drug development (Nakao et al., 2014).
Synthesis of Co(II) Complexes for Cytotoxicity Studies : Co(II) complexes with 1-benzothiazol-2-yl-3,5-dimethyl-1H-pyrazole, a compound similar to this compound, were synthesized and their cytotoxic properties were examined, highlighting potential applications in cancer research (Sobiesiak et al., 2010).
Miscellaneous Applications
Synthesis of Pyrazole Derivatives for Antifungal Activities : Pyrazole derivatives, including 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, have been synthesized and evaluated for their antifungal activities, suggesting potential use in agrochemicals and pharmaceuticals (Vyas et al., 2012).
Development of Antimicrobial Agents : Benzazolyl pyrazoles have been synthesized and tested for antimicrobial activity, indicating the potential of such structures, similar to this compound, in developing new antimicrobial agents (Suram et al., 2017).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit antiviral properties . They have also been associated with inhibitory activity against cyclin-dependent kinase 5 , which plays a crucial role in various cellular processes.
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to changes in the biological functions of these targets
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These activities suggest that the compound may affect various biochemical pathways related to inflammation, pain perception, ulcer formation, and lipid metabolism.
Pharmacokinetics
A benzothiazole derivative was found to have favorable pharmacokinetic properties
Result of Action
Benzothiazole derivatives have been associated with significant anti-inflammatory and analgesic activities . These activities suggest that the compound may have a significant impact on cellular processes related to inflammation and pain perception.
Análisis Bioquímico
Biochemical Properties
1-(1,3-Benzothiazol-2-yl)-3-propyl-1H-pyrazol-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . The interaction with DprE1 is characterized by the binding of the compound to the enzyme’s active site, thereby inhibiting its activity and leading to potential antibacterial effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For example, the compound’s binding to DprE1 results in enzyme inhibition, which disrupts the biosynthesis of the bacterial cell wall . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antibacterial activity and minimal cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antibacterial activity without adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, through targeting signals and post-translational modifications . This localization is essential for the compound’s interaction with its target biomolecules and subsequent biochemical effects .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-propyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-2-5-9-8-12(17)16(15-9)13-14-10-6-3-4-7-11(10)18-13/h3-4,6-8,15H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENHOTHZMXSMGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

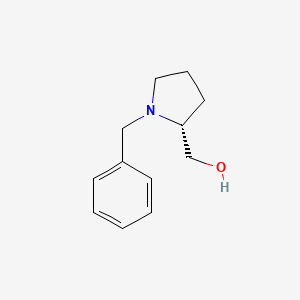

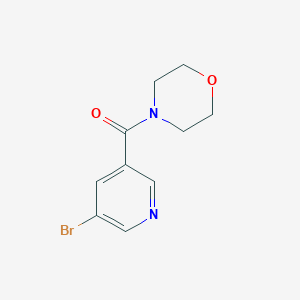
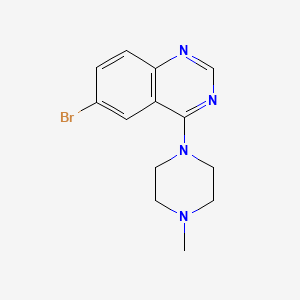

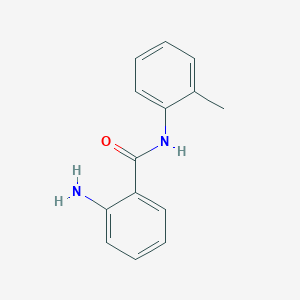


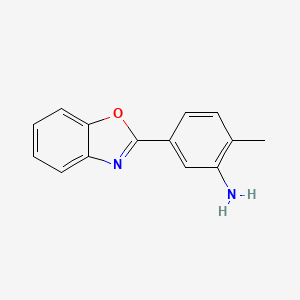



![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)
![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)